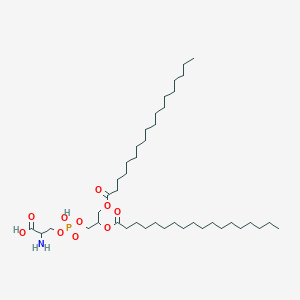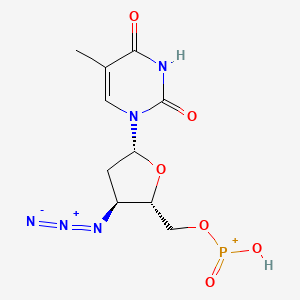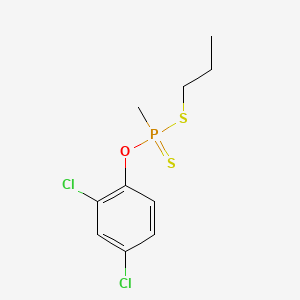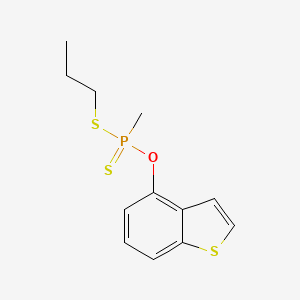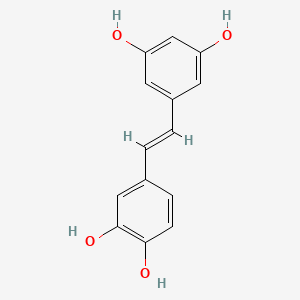
Piceatannol
Overview
Description
Piceatannol is a natural stilbene metabolite found in various plants, including grapes, passion fruit, and white tea. It is structurally similar to resveratrol, another well-known polyphenol. This compound has gained attention for its potential health benefits and biological activities, including its antibacterial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
Piceatannol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in inhibiting biofilm formation and reducing bacterial mobility.
Medicine: Investigated for its potential in treating cancer, diabetes, and cardiovascular diseases. It has shown anti-proliferative effects and the ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of antibacterial agents and as a natural preservative in food products
Mechanism of Action
Target of Action
Piceatannol, a natural stilbene, interacts with several targets in the body. It has been identified as a selective inhibitor of non-receptor spleen tyrosine kinase (Syk) which plays a critical role in the regulation of immune and inflammatory responses . It also targets ATP synthase subunits alpha, beta, and gamma in mitochondria . In the context of antibacterial activity, it has shown affinity to critical quorum sensing (QS) receptors .
Mode of Action
This compound interacts with its targets and induces various changes. For instance, it inhibits biofilm formation, reduces bacterial mobility, and diminishes extracellular enzyme synthesis . It also impacts membrane potential, proton motive force, and ATP production . Furthermore, it has the ability to downregulate QS-encoding genes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the development of preneoplastic lesions in a mouse mammary organ culture model . It also exhibits anti-proliferative effects, accompanied by cell cycle blockade in G1/S and S phases in certain cells . Moreover, it has demonstrated the ability to inhibit α-glucosidase, an enzyme relevant to diabetes mellitus .
Pharmacokinetics
It is known that this compound is a metabolite of resveratrol and is produced from resveratrol by microsomal cytochrome p450 1a11/2 and 1b1 activities . It has better bioavailability and seems to have a more favorable therapeutic profile compared to resveratrol .
Result of Action
This compound has a broad spectrum of health beneficial effects, many of which are attributable to its antioxidative and anti-inflammatory activities . It exerts anticarcinogenic effects by targeting specific proteins involved in regulating cancer cell proliferation, survival/death, invasion, metastasis, angiogenesis, etc. in the tumor microenvironment . It also has other health-promoting and disease-preventing functions, such as anti-obese, antidiabetic, neuroprotective, cardioprotective, anti-allergic, and anti-aging properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes like cytochrome P450 can affect its metabolism . Moreover, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other compounds, pH levels, temperature, and the specific characteristics of the target cells or organisms .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
These compounds contain a 1,2-diphenylethylene moiety, derived from the common phenylpropene skeleton building block . Piceatannol has been found to interact with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound has demonstrated a remarkable ability to inhibit biofilm formation, reduce bacterial mobility, and diminish extracellular enzyme synthesis . It has also shown to reduce the number of senescent cells both after genotoxic stress that induced acute senescence and in senescent replicative cultures . Such activity promotes the recovery of cell proliferation and the stemness properties of Mesenchymal Stromal Cells (MSCs) .
Molecular Mechanism
This compound’s activity unravels its impact on membrane potential, proton motive force, and ATP production . It also exhibits anti-quorum sensing (QS) activity, showcasing its potential to downregulate QS-encoding genes and affirming its affinity to critical QS receptors through molecular docking .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have various effects over time. For instance, it has been found to have a low propensity for resistance development, positioning it as a promising candidate for combating antibiotic-resistant strains .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated protective capabilities, significantly reducing pathogenesis in mice infected with P. aeruginosa and P. mirabilis . It has also shown to significantly reduce mouse body weight in a dose-dependent manner without affecting food intake .
Metabolic Pathways
The metabolic pathways of this compound have been extensively studied, with glucuronidation, sulfation, and methylation being the most explored ones, catalyzed by uridine 5′-diphospho (UDP)-glucosyltransferases (UGTs), sulfotransferases (SULTs), and methyltransferases (MTs), respectively .
Transport and Distribution
This compound exhibits widespread distribution throughout the body and is primarily eliminated through non-urinary routes . Its absorption has been shown to improve when complexed with α-cyclodextrin in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piceatannol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses enzymes such as cytochrome P450 to catalyze the hydroxylation reaction. Another method involves the use of chemical reagents like osmium tetroxide and sodium periodate to achieve the hydroxylation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources. Plants like passion fruit seeds and Japanese knotweed are rich in this compound. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: Piceatannol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted stilbenes depending on the reagents used.
Comparison with Similar Compounds
Piceatannol is structurally similar to resveratrol, with the primary difference being an additional hydroxyl group on this compound. This structural difference contributes to its unique biological activities. Other similar compounds include:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Another stilbene with potential health benefits, including anti-cancer and anti-diabetic effects.
Astringin: A glucoside of this compound found in red wine.
This compound’s unique ability to inhibit biofilm formation and reduce bacterial mobility sets it apart from these similar compounds, making it a promising candidate for antibacterial applications .
Properties
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040587 | |
| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10083-24-6, 4339-71-3 | |
| Record name | Piceatannol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10083-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010083246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piceatannol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piceatannol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICEATANNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


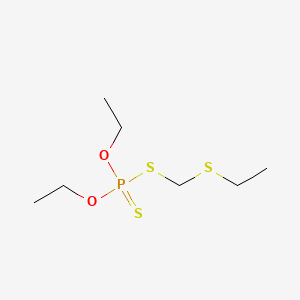
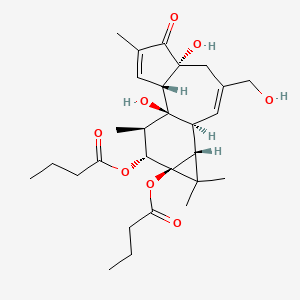
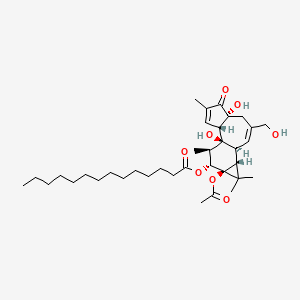
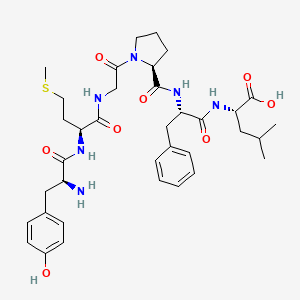

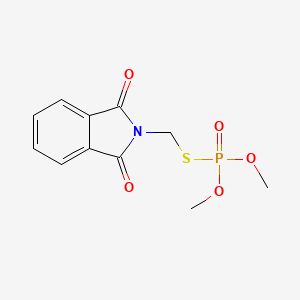

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
